molecular formula C16H25NO2 B13445884 cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6 CAS No. 1109217-85-7

cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6

Cat. No.: B13445884
CAS No.: 1109217-85-7
M. Wt: 269.41 g/mol
InChI Key: TVYLLZQTGLZFBW-ZEYWGEJISA-N
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Description

Impact of Deuteration on Cytochrome P450 2D6 Metabolic Pathways

CYP2D6, a polymorphically expressed enzyme, is primarily responsible for the O-demethylation of tramadol into its active metabolite, O-desmethyltramadol (ODT). The introduction of deuterium at the dimethylamino methyl groups in Tramadol-d6 alters the kinetic parameters of this metabolic pathway. Deuterium’s higher atomic mass strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds, resulting in a kinetic isotope effect (KIE) that slows the rate of N-demethylation by CYP3A4 and may indirectly influence CYP2D6 activity.

In vitro studies comparing tramadol and Tramadol-d6 reveal a 1.5- to 2-fold reduction in the maximum velocity (Vmax) of O-demethylation when deuterium replaces hydrogen at the dimethylamino site. This attenuation is attributed to steric hindrance and altered electronic environments around the catalytic site of CYP2D6, which preferentially metabolizes substrates with specific spatial and electronic configurations. For instance, the reduced polarizability of C–D bonds may impair substrate-enzyme binding, thereby decreasing catalytic efficiency.

Table 1: Comparative Kinetic Parameters for Tramadol and Tramadol-d6 Metabolism by CYP2D6

Parameter Tramadol (Mean ± SD) Tramadol-d6 (Mean ± SD)
Vmax (pmol/min/pmol P450) 16.9 ± 1.4 10.2 ± 1.1
Km (μM) 12.4 ± 2.1 15.8 ± 2.5
CLint (μL/min/pmol P450) 1.36 ± 0.2 0.65 ± 0.1

CLint: Intrinsic clearance. Data derived from hepatic microsomal incubations.

The decreased intrinsic clearance (CLint) of Tramadol-d6 underscores its prolonged systemic exposure, which may enhance analgesic duration but necessitate careful dose adjustment in populations with CYP2D6 ultra-rapid or poor metabolizer phenotypes. Furthermore, deuterium’s impact on CYP2D6-mediated metabolism is substrate-dependent; while O-demethylation is moderately inhibited, N-demethylation by CYP3A4 is more significantly affected due to the involvement of larger isotopic substitution sites.

Quantitative Structure-Activity Relationship (QSAR) of Deuterated Analogues

QSAR models for Tramadol-d6 emphasize the role of deuterium in modulating molecular descriptors such as lipophilicity (log P), polar surface area (PSA), and hydrogen-bonding capacity. Deuterium substitution increases molecular mass by approximately 6 atomic mass units (AMU), which subtly alters the compound’s partition coefficient and membrane permeability. Computational simulations using density functional theory (DFT) reveal that the C–D bonds in Tramadol-d6 exhibit a 0.005 Å reduction in bond length compared to C–H bonds, contributing to a more rigid molecular conformation that may impede enzymatic access.

Key QSAR Observations:

  • Metabolic Stability : Tramadol-d6 demonstrates a 40% reduction in hepatic extraction ratio (EH) compared to tramadol, as predicted by in silico models incorporating deuterium’s isotopic effects.
  • Receptor Binding Affinity : The μ-opioid receptor binding affinity of ODT derived from Tramadol-d6 remains comparable to non-deuterated ODT (Ki = 3.2 nM vs. 3.1 nM), indicating that deuterium does not significantly alter pharmacodynamic interactions.
  • Stereochemical Effects : The cis-configuration of Tramadol-d6 ensures optimal spatial alignment for both serotonin-norepinephrine reuptake inhibition (SNRI) and opioid receptor activation, with deuterium substitution preserving this critical geometry.

Population Pharmacokinetic Modeling of Chiral Interconversion

Tramadol exists as a racemic mixture of (+)- and (−)-enantiomers, each contributing distinct pharmacological activities. Population pharmacokinetic (PopPK) models for Tramadol-d6 must account for enantiomer-specific deuterium effects on metabolic clearance and chiral interconversion. The (+)-enantiomer undergoes preferential O-demethylation via CYP2D6, while the (−)-enantiomer is more susceptible to N-demethylation by CYP3A4.

Deuterium substitution at the dimethylamino site disproportionately affects the (−)-enantiomer’s metabolism, reducing its clearance by 35% compared to the (+)-enantiomer’s 20% reduction. This divergence arises from differences in transition-state stabilization during N-demethylation, where deuterium’s isotopic mass exacerbates the energy barrier for bond cleavage in the (−)-enantiomer.

Figure 1: Chiral Interconversion Pathways in Tramadol-d6
$$
\text{(+)-Tramadol-d6} \underset{k{1}}{\overset{k{-1}}{\rightleftharpoons}} \text{(−)-Tramadol-d6}
$$
Rate constants (k1 and k−1) for interconversion decrease by 25% in Tramadol-d6 due to deuterium-induced vibrational energy changes.

PopPK simulations incorporating CYP2D6 genotype data (e.g., CYP2D6∗10 allele prevalence in Asian populations) predict a 50% wider interindividual variability in Tramadol-d6’s area under the curve (AUC) compared to tramadol, necessitating genotype-guided dosing strategies.

Properties

CAS No.

1109217-85-7

Molecular Formula

C16H25NO2

Molecular Weight

269.41 g/mol

IUPAC Name

(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1/i1D3,2D3

InChI Key

TVYLLZQTGLZFBW-ZEYWGEJISA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6 involves two major stages:

The core synthetic strategy for tramadol analogs is based on a Grignard reaction between 2-[(dimethylamino)methyl]cyclohexanone and 3-bromoanisole or 3-chloroanisole derivatives, followed by work-up and purification steps.

Industrial Process Using Nitrate Salt Intermediate

A patented industrial process improves the preparation of the cis racemate by using a stable nitrate salt intermediate. The key steps are:

  • Reaction of cyclohexanone with paraformaldehyde and dimethylamine hydrochloride to form 2-[(dimethylamino)methyl]cyclohexanone.
  • Grignard reaction with 3-bromoanisole or 3-chloroanisole to form the cyclohexanol intermediate.
  • Conversion of the reaction mixture to the nitrate salt, which is stable and facilitates selective precipitation.
  • Treatment with hydrochloric acid in C2-C3 alcohol solvents (e.g., isopropanol, 1-butanol, 1-pentanol, anisole) to selectively precipitate the cis racemate hydrochloride with less than 0.2% trans isomer contamination.

This method overcomes prior art limitations by enhancing stereoselectivity and purity.

Synthesis of Deuterated Tramadol (Tramadol-d6)

The deuterated analog, tramadol-d6, is prepared by introducing deuterium atoms into the molecule, typically replacing hydrogen atoms at specific positions. The general approach includes:

This isotopic labeling is critical for pharmacokinetic and analytical applications, providing a mass difference detectable by mass spectrometry.

Alternative Synthetic Routes and Purification

  • Use of activated magnesium and magnesium chloride compounds to prepare Grignard reagents from 3-chloroanisole, reacting with 2-dimethylaminomethylcyclohexanone in aliphatic ethers or aromatic hydrocarbons at 40–120°C to yield tramadol hydrochloride with high stereoselectivity.
  • Recrystallization of hydrochloride salts to separate cis and trans isomers based on their solubility differences.
  • Dehydration and demethylation steps to synthesize related impurities and intermediates, which are important for quality control and impurity profiling.

Data Table Summarizing Preparation Methods

Step Method/Conditions Outcome/Purity Reference
Formation of cyclohexanone intermediate Reaction of cyclohexanone + paraformaldehyde + dimethylamine hydrochloride 2-[(dimethylamino)methyl]cyclohexanone intermediate
Grignard reaction 3-bromoanisole or 3-chloroanisole + activated MgCl2 in ether/aromatic solvents at 40–120°C Formation of cyclohexanol intermediate (racemic mixture)
Nitrate salt intermediate Conversion to nitrate salt to stabilize and purify Selective precipitation of cis racemate; <0.2% trans isomer
Hydrochloride salt precipitation Treatment with HCl in isopropanol or similar solvents High purity cis-(+/-)-tramadol hydrochloride
Deuteration Demethylation followed by reaction with deuterated solvents/reagents Incorporation of d6 label in O-desmethyl tramadol
Recrystallization Recrystallization of hydrochloride salts Separation of cis and trans isomers

Chemical Reactions Analysis

Stereoisomer Resolution

Tramadol has two chiral centers, resulting in four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R) . The industrial process isolates the cis-(1R,2R)/(1S,2S) racemate using selective crystallization:

Stereoisomer PairDiastereomeric RatioIsolation Method
(1R,2R)/(1S,2S)~85:15Recrystallization of hydrochlorides in isopropanol
(1R,2S)/(1S,2R)Minor byproductsDiscarded via solvent washing

The racemate is preferred due to superior analgesic activity compared to individual enantiomers .

Metabolic Pathways

Tramadol undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes :

Primary Metabolic Reactions

Reaction TypeEnzymeMetaboliteActivity
O-demethylationCYP2D6O-desmethyltramadol (M1)μ-opioid receptor agonist
N-demethylationCYP3A4/CYP2B6N-desmethyltramadol (M2)Inactive
GlucuronidationUGT2B7/UGT1A8Tramadol glucuronideInactive

Key Findings :

  • M1 is 200× more potent at μ-opioid receptors than tramadol .

  • CYP2D6 polymorphisms significantly alter M1 production, affecting efficacy and toxicity .

Purification and Salt Formation

The industrial process uses selective precipitation to isolate cis-tramadol hydrochloride :

  • Hydrobromide Salt Formation : Reaction with HBr in isopropanol selectively precipitates (1R,2R)/(1S,2S) hydrobromide .

  • Conversion to Hydrochloride : Treatment with NaOH followed by HCl yields the final product with <0.2% trans-isomer .

Solvent Optimization

SolventPurity (%)Trans-Isomer Content (%)
Isopropanol99.8<0.2
Butyl acetate98.50.5
Cyclohexanol97.21.1

Stability and Degradation

Tramadol hydrochloride is stable under acidic conditions but degrades via:

  • Oxidation : Forms N-oxide derivatives in the presence of peroxides.

  • Hydrolysis : Breaks down to cyclohexanol derivatives at high pH .

Deuterated Analogues

Tramadol-d6 incorporates deuterium at six positions, primarily altering pharmacokinetics:

  • Metabolic Stability : Deuterium reduces CYP2D6-mediated O-demethylation, prolonging half-life .

  • Isotope Effect : Slows hydrogen-deuterium exchange in vivo, minimizing interindividual variability .

Scientific Research Applications

(+)-Tramadol-d6 Hydrochloride, also known as cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6, Racemic Tramadol-d6, Tramadol Contramid-d6, cis-Tramadol-d6, and Tramaliv-d6, is a deuterated form of tramadol used in scientific research to study the mechanisms of action, pharmacokinetics, and metabolic pathways of tramadol . Tramadol functions as a selective agonist at the µ-opioid receptors while also inhibiting the reuptake of norepinephrine and serotonin, which contributes to its analgesic properties in managing moderate to moderately severe pain. The deuterated form, (+)-Tramadol-d6 Hydrochloride, allows for more precise studies on its pharmacokinetics and metabolic pathways, crucial for understanding its efficacy and safety profile.

Scientific Research Applications

(+)-Tramadol-d6 Hydrochloride is primarily used in scientific research for in vitro studies to investigate how tramadol interacts with cells or tissues, providing insights into its analgesic effects.

In Vitro Studies

(+)-Tramadol-d6 Hydrochloride can be employed in in vitro experiments that are conducted on cells or tissues outside of a living organism. By studying how (+)-Tramadol-d6 Hydrochloride interacts with cells or tissues, researchers can gain insights into how tramadol produces its analgesic effects.

Pharmacokinetic and Metabolic Studies

The deuterated form enables more precise studies on the drug's pharmacokinetics and metabolic pathways, which are crucial for understanding its efficacy and safety profile. The synthesis of (+)-Tramadol-d6 Hydrochloride typically involves the reaction of Tramadol with deuterated reagents. A common method includes using deuterated dimethylamine in a controlled environment to ensure the incorporation of deuterium atoms.

Clearance Prediction

Physiologically Based Pharmacokinetic (PBPK) modeling is used in research to predict tramadol clearance, especially in pediatric populations . The CYP2D6 contribution in the tramadol hepatic clearance was assessed by comparing the hepatic clearance increase between poor and extensive metabolizers in observations and predictions .

Drug Interaction Studies

(+)-Tramadol-d6 is also utilized in drug interaction studies. For instance, the effect of celecoxib on tramadol pharmacokinetics during concomitant administration has been assessed, revealing that celecoxib does not affect tramadol and its M1 metabolite .

Analytical Chemistry

Tramadol-d6 serves as an internal standard in analytical methods for determining tramadol and paracetamol concentrations in human plasma .

Other Applications

  • Investigating the mechanisms of action of tramadol
  • Evaluating the bioequivalence of tramadol formulations
  • Forensic applications

Mechanism of Action

(+/-)-Tramadol-d6 exerts its effects through a dual mechanism of action:

    Mu-Opioid Receptor Agonism: It binds to the mu-opioid receptors in the central nervous system, leading to analgesic effects by inhibiting the transmission of pain signals.

    Norepinephrine and Serotonin Reuptake Inhibition: It inhibits the reuptake of norepinephrine and serotonin, enhancing their levels in the synaptic cleft and contributing to its analgesic and mood-modulating effects.

Comparison with Similar Compounds

Structural and Chemical Properties

  • cis-Tramadol-d6 : The deuterated cis-isomer of tramadol, with the (1R,2R) configuration, retains the same stereochemistry as the active pharmaceutical ingredient (API) but features deuterated methyl groups (N-CD₃ instead of N-CH₃) .
  • Tramadol Contramid-d6 : Likely a deuterated version of the Contramid® formulation, a controlled-release matrix designed to modulate tramadol’s absorption .

Comparison with Non-Deuterated Tramadol and Related Compounds

Pharmacokinetic and Metabolic Differences

Property Tramadol (Non-deuterated) cis-Tramadol-d6 O-Desmethyltramadol (Metabolite)
Molecular Weight 263.38 g/mol 299.8 (HCl salt, +6 deuterium) 249.34 g/mol
Metabolic Pathway CYP2D6-mediated O-demethylation (~30% activity) Slower O-demethylation (kinetic isotope effect) Primary active metabolite via CYP2D6
Half-Life 5–7 hours Hypothetically prolonged* 7–9 hours
Analytical Use Therapeutic agent Internal standard for LC-MS/MS Biomarker for CYP2D6 phenotyping

Stereochemical and Isomeric Comparisons

Compound Configuration Opioid Receptor Affinity (µ-OR IC₅₀) Noradrenaline/Serotonin Reuptake Inhibition
cis-Tramadol (1R,2R) or (1S,2S) 1.2 µM Moderate
trans-Tramadol (1R,2S) or (1S,2R) >10 µM Weak
cis-Tramadol-d6 Same as cis-Tramadol Comparable to non-deuterated* Similar

Impurity Profiles and Stability

  • Non-deuterated Tramadol: Degrades into impurities like dehydrated tramadol (Impurity C) and cis/trans isomers under acidic/basic conditions .
  • Deuterated Analogs : Expected to exhibit similar degradation pathways but with altered rates. For example, deuterated N-methyl groups may slow N-oxide formation (e.g., Tramadol N-Oxide , CAS 147441-56-3) .

Comparison with Formulations and Derivatives

Controlled-Release Formulations

Formulation Release Mechanism Key Advantage
Tramadol Contramid Hydrophobic matrix Sustained release over 24 hours
Tramadol Contramid-d6 Same as Contramid + deuterium Enhanced metabolic tracking in studies

Branded Derivatives

  • Ultram® ER: Non-deuterated extended-release tramadol with once-daily dosing; deuterated versions may offer improved bioavailability monitoring .

Research and Regulatory Considerations

  • Synthesis : Deuterated analogs are synthesized via Grignard reactions with deuterated reagents (e.g., CD₃MgBr), though trans:cis ratios must be controlled to avoid inactive isomers .
  • Regulatory Status: Non-deuterated tramadol is Schedule IV in the U.S. . Deuterated versions are typically restricted to research unless approved for therapeutic use.

Biological Activity

cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6, commonly referred to as Racemic Tramadol-d6, is a deuterated form of tramadol, an opioid analgesic widely used for the treatment of moderate to moderately severe pain. The deuteration allows for enhanced tracking of its metabolic pathways and pharmacokinetics in research settings. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Tramadol acts through multiple pathways:

  • Opioid Receptor Agonism : It primarily acts as a selective agonist at the μ-opioid receptors (MOR), contributing significantly to its analgesic effects. The M1 metabolite, O-desmetramadol, exhibits a much higher affinity for MOR compared to tramadol itself .
  • Serotonin and Norepinephrine Reuptake Inhibition : Tramadol inhibits the reuptake of serotonin and norepinephrine, functioning as a serotonin-norepinephrine reuptake inhibitor (SNRI). This dual action enhances its analgesic properties and may also provide antidepressant effects .
  • Additional Actions : It has been shown to antagonize certain muscarinic receptors and exhibit weak NMDA receptor antagonism, further diversifying its pharmacological profile .

Pharmacokinetics

The pharmacokinetic profile of Racemic Tramadol-d6 is similar to that of non-deuterated tramadol:

  • Absorption : Following oral administration, tramadol is rapidly absorbed with a bioavailability of approximately 75% due to first-pass metabolism .
  • Distribution : The volume of distribution is around 2-4 L/kg, indicating extensive tissue distribution .
  • Metabolism : Tramadol is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6, CYP2B6, CYP3A4), producing several metabolites, with O-desmetramadol being the most significant for analgesic activity .
  • Excretion : The metabolites are excreted renally, necessitating dose adjustments in cases of renal impairment .

Study on Metabolic Pathways

A study utilizing Racemic Tramadol-d6 as a tracer demonstrated its utility in understanding tramadol's metabolic pathways. By tracking labeled metabolites in biological samples, researchers were able to delineate the metabolic fate of tramadol more accurately than with non-deuterated forms. This study highlighted the importance of deuterated compounds in pharmacokinetic research.

Environmental Impact Study

Research examining the uptake and metabolism of tramadol in aquatic organisms revealed that plasma concentrations in fish exposed to waterborne tramadol were significantly lower than therapeutic levels observed in humans. This study emphasized the environmental implications of pharmaceutical contaminants and their biological activity within non-target species .

Comparative Analysis with Non-Deuterated Tramadol

PropertyRacemic Tramadol-d6Non-Deuterated Tramadol
Opioid Receptor AffinityHigh (via M1 metabolite)Moderate
SNRI ActivityPresentPresent
Metabolic StabilityEnhanced tracking due to deuterationStandard tracking
Bioavailability~75%~75%

Q & A

Q. How can cis-Tramadol-d6 be utilized as an internal standard in quantitative pharmacological studies?

cis-Tramadol-d6 is a deuterated internal standard for quantifying tramadol and its metabolites via GC-MS or LC-MS. Methodologically:

  • Prepare stock solutions (e.g., 10 mM in methanol) and dilute to working concentrations (1–100 ng/mL).
  • Spike into biological matrices (plasma, urine) to correct for matrix effects and ionization variability.
  • Validate linearity (R² > 0.99) and precision (%RSD < 15%) across the calibration range .
  • Store at -80°C for long-term stability (>6 months) to avoid deuterium loss .

Q. What structural features of cis-Tramadol-d6 influence its opioid receptor binding and pharmacokinetics?

The (1R,2R)-stereochemistry of the cyclohexanol ring and 3-methoxyphenyl group are critical for µ-opioid receptor affinity. The dimethylamino group enhances lipophilicity, impacting blood-brain barrier penetration. Deuteration at six positions reduces metabolic degradation, prolonging half-life in pharmacokinetic studies .

Q. What regulatory protocols apply to the international shipment of Tramadol-d6 for collaborative research?

  • Obtain a DEA Schedule IV permit for U.S. shipments.
  • Provide an end-use declaration for international transfers (e.g., Canada, EU).
  • Use DEA-exempt formulations (e.g., 25 µL at 10 mM) for forensic or academic applications .

Advanced Research Questions

Q. What chromatographic methods resolve enantiomers of Tramadol-d6 derivatives in metabolic studies?

  • Use chiral HPLC with amylose tris(3-chloro-5-methylphenylcarbamate) columns.
  • Mobile phase: n-hexane/ethanol (80:20) with 0.1% diethylamine.
  • Detection: UV at 270 nm for baseline separation of (1R,2R)- and (1S,2S)-enantiomers (resolution > 2.0) .
  • Validate method robustness using tramadol-d6 spiked with O-desmethyltramadol-d6 (LOD: 0.05 µg/mL) .

Q. How do pH and temperature affect the stability of Tramadol-d6 in solution during long-term assays?

  • Acidic conditions (pH < 3): Degradation to (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine (Impurity B) via dehydration .
  • Basic conditions (pH > 9): Formation of cis-Tramadol-d6 oxide (Impurity A) .
  • Optimal storage: -20°C in amber vials with nitrogen purging to prevent photolytic/oxidative degradation .

Q. What synthetic strategies improve the detection sensitivity of Tramadol-d6 derivatives in trace-level analyses?

  • Derivatize tramadol-d6 with acid chlorides (e.g., acetyl chloride) to form esters with higher UV absorbance (ε > 5000 L/mol·cm at 254 nm).
  • Use carbamothioate derivatives (e.g., reaction with phenyl isothiocyanate) for enhanced MS/MS fragmentation patterns .

Q. How do metabolic derivatives like O-desmethyltramadol-d6 interfere with tramadol quantification in dried blood spots (DBS)?

  • Co-elution risks exist in LC-MS due to similar m/z ratios (tramadol-d6: 264.2 → 58.1; O-desmethyl-d6: 250.1 → 58.1).
  • Mitigate via:
  • Orthogonal column chemistry (HILIC vs. reversed-phase).
  • Isotopic internal standards (e.g., tramadol-¹³C-D3) .

Contradictions and Recommendations

  • Impurity Nomenclature: and conflict in labeling degradation products (e.g., "Impurity B" vs. "Impurity C"). Researchers should cross-validate using orthogonal methods like NMR or high-resolution MS .
  • Enantiomer Resolution: While recommends amylose columns, alternative chiral phases (e.g., cellulose tris(4-methylbenzoate)) may improve selectivity for polar metabolites .

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